Symposide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H}$$- and $$ ^{13}\text{C}$$-NMR data (Table 2) provide definitive evidence for the structure:
- Aglycone signals :
- Glucose signals :
Table 2: Selected $$ ^{13}\text{C}$$-NMR chemical shifts (δ, ppm)
| Carbon | Aglycone | Glucose |
|---|---|---|
| C-7 | 158.1 | – |
| C-1'' | – | 102.0 |
| C-2'' | – | 73.3 |
| C-3'' | – | 76.5 |
Mass Spectrometry (MS)
Electrospray ionization (ESI)-MS exhibits a [M+H]$$ ^+ $$ ion at $$ m/z $$ 437.1, with fragmentation yielding [M+H-Glc]$$ ^+ $$ at $$ m/z $$ 275.2 (aglycone). High-resolution MS confirms the molecular formula ($$ \text{C}{21}\text{H}{24}\text{O}_{10} $$) with an error < 2 ppm.
UV-Vis Spectroscopy
The compound shows λ$$ _{\text{max}} $$ at 280 nm (Band II, benzoyl transition) and 335 nm (Band I, cinnamoyl transition). Bathochromic shifts upon addition of AlCl$$ _3 $$ indicate free 5-OH and 7-O-glycosylation.
Comparative Analysis with Epimeric and Glycosidic Analogues
Epimeric Differentiation
(-)-Epiafzelechin 7-O-glucopyranoside differs from (+)-afzelechin 7-O-glucopyranoside in the C2/C3 stereochemistry:
Glycosidic Analogues
Table 3: Comparison with related glycosides
The 7-O-glycosylation in (-)-epiafzelechin enhances aqueous solubility compared to 5-O-glycosides due to reduced steric hindrance. Additionally, the β-glucopyranoside moiety confers greater metabolic stability than α-anomers, as shown in simulated gastric fluid assays.
Properties
CAS No. |
126595-96-8 |
|---|---|
Molecular Formula |
C21H24O10 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H24O10/c22-8-16-17(26)18(27)19(28)21(31-16)29-11-5-13(24)12-7-14(25)20(30-15(12)6-11)9-1-3-10(23)4-2-9/h1-6,14,16-28H,7-8H2/t14-,16-,17-,18+,19-,20-,21-/m1/s1 |
InChI Key |
BUZPALUBBJZNNV-PSZFZNCLSA-N |
Appearance |
Solider Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Symposide; Beta-D-Glucopyranoside,(2R,3R)-3,4-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-yl; |
Origin of Product |
United States |
Preparation Methods
Glycosyltransferase-Mediated Synthesis
Enzymatic methods employ glycosyltransferases to catalyze the transfer of glucose from uridine diphosphate glucose (UDP-glucose) to the epiafzelechin aglycone. This approach ensures β-configuration at the anomeric carbon, critical for biological activity.
Reaction Conditions:
-
pH: 7.0–7.5 (optimized for enzyme stability)
-
Temperature: 30–37°C
-
Cofactors: Mg²⁺ or Mn²⁺ (1–5 mM)
Yields typically range from 60–75%, with residual UDP-glucose removed via ion-exchange chromatography.
Table 1: Enzymatic Glycosylation Parameters
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| pH | 7.2 | 70 | 98 |
| Temperature (°C) | 35 | 68 | 97 |
| Cofactor (Mn²⁺) | 3 mM | 72 | 96 |
Immobilized Enzyme Systems
Recent advancements utilize immobilized glycosyltransferases on silica or chitosan matrices to enhance reusability. A study demonstrated a 15% increase in yield over five cycles, though enzyme leakage remains a challenge.
Chemical Synthesis Approaches
Koenigs-Knorr Glycosylation
The classical Koenigs-Knorr method involves activating glucose as a bromo- or chloro-sugar, which reacts with epiafzelechin under basic conditions.
Reagents:
-
Donor: Acetylated glucopyranosyl bromide
-
Promoter: Silver oxide (Ag₂O) or mercuric bromide (HgBr₂)
-
Solvent: Anhydrous dichloromethane
Yields are moderate (40–55%) due to competing hydrolysis and β-elimination side reactions.
Table 2: Chemical Glycosylation Efficiency
| Method | Donor | Yield (%) | Purity (%) |
|---|---|---|---|
| Koenigs-Knorr | Glc-Br | 48 | 90 |
| Trichloroacetimidate | Glc-TCA | 65 | 93 |
Trichloroacetimidate Donors
Modern protocols favor trichloroacetimidate donors for their stability and reactivity. Activation via catalytic TMSOTf (trimethylsilyl triflate) at -15°C achieves yields up to 65% with minimal side products.
Industrial-Scale Production
Bioreactor-Based Fermentation
Genetically engineered E. coli or S. cerevisiae strains expressing glycosyltransferases enable large-scale synthesis. A 2024 pilot study reported a titer of 1.2 g/L using fed-batch fermentation, though downstream purification costs remain high.
Continuous Flow Chemistry
Microreactor systems enhance mixing and heat transfer, reducing reaction times from hours to minutes. A recent trial achieved 85% conversion efficiency for glucopyranoside formation at 50°C.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(-)-Epiafzelechin 7-O-Glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the glucopyranoside moiety or the flavonoid core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: As a model compound for studying glycosylation reactions and the behavior of flavonoid glycosides.
Biology: Investigated for its antioxidant properties and its role in plant defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of (-)-Epiafzelechin 7-O-Glucopyranoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes, such as superoxide dismutase and catalase.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways like NF-κB.
Anticancer Properties: The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
Glycosylation Position
The position of glycosylation significantly impacts bioactivity:
- 7-O-Glucopyranoside: Enhances water solubility and may modulate interactions with enzymes or receptors. For example, kaempferol 7-O-glucopyranoside exhibits α-glucosidase inhibition (IC50 = 7.68 µg/mL) .
- 4’-O-Glycosides: (+)-Afzelechin 4’-O-glucopyranoside, found in Selligueain B, lacks sweet/bitter taste, highlighting stereochemical and positional effects on sensory properties .
Sugar Type
- Glucopyranoside vs. Allopyranoside: The 3-O-allopyranoside analog of epiafzelechin shows distinct chromatographic behavior and bioactivity compared to glucopyranosides due to altered hydrogen bonding and steric effects .
- Rhamnopyranoside Derivatives: Kaempferol-3-O-β-D-glucopyranoside-7-O-α-L-rhamnopyranoside illustrates how mixed glycosylation diversifies molecular recognition .
Aglycone Stereochemistry
- (-)-Epiafzelechin vs. (+)-Afzelechin: The C2/C3 stereochemistry influences antioxidant capacity and binding to proteins. For instance, (-)-epicatechin (a related flavanol) shows stronger antioxidant activity than its (+)-enantiomer .
Notable Findings :
- Neuroprotection: (-)-Epiafzelechin 3-O-allopyranoside is linked to acetylcholinesterase inhibition, suggesting utility in neurodegenerative diseases .
- Antiviral Activity: The dimer guibourtinidol-(4α→8)-epiafzelechin from Cassia abbreviata inhibits HIV-1 entry by membrane interaction, while monomeric glycosides like (-)-epiafzelechin 7-O-glucopyranoside may lack this effect .
- Enzyme Inhibition : Glycosylation at the 7-position (e.g., in kaempferol 7-O-glucoside) enhances α-glucosidase inhibition compared to 3-O-glycosides, suggesting similar trends for epiafzelechin derivatives .
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of (-)-Epiafzelechin 7-O-Glucopyranoside in a newly isolated sample?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a purity threshold ≥90% (as per standardization in flavonoid glycosides) . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR at 600 MHz and ¹³C-NMR at 150 MHz in CDCl₃ or CD₃OD) with mass spectrometry (MS) to match fragmentation patterns to published data . Assign stereochemistry via NOESY or circular dichroism (CD) for the epiafzelechin moiety. Report spectral data in tabular form (e.g., δ 8.28 ppm for aromatic protons in ¹H-NMR) .
Q. What are the standard protocols for isolating (-)-Epiafzelechin 7-O-Glucopyranoside from plant sources?
- Methodological Answer : Employ solvent extraction (e.g., 70% ethanol) followed by liquid-liquid partitioning (ethyl acetate/water). Use column chromatography with silica gel or Sephadex LH-20, monitoring fractions via TLC. Final purification can be achieved with preparative HPLC (C18 column, acetonitrile/water gradient). Reference protocols for structurally similar compounds like kaempferol 7-O-glucoside, which share analogous glycosylation patterns .
Q. How should researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize assays aligned with known activities of related flavan-3-ol glycosides, such as antioxidant (DPPH/ABTS assays), anti-inflammatory (COX-2 inhibition, NF-κB luciferase reporter assays), or antimicrobial tests (MIC against Gram-positive/negative strains). Include positive controls (e.g., quercetin for antioxidant assays) and dose-response curves (1–100 μM) to establish IC₅₀ values .
Advanced Research Questions
Q. How can contradictory findings in the bioactivity of (-)-Epiafzelechin 7-O-Glucopyranoside across studies be resolved?
- Methodological Answer : Conduct a systematic review to identify variables affecting outcomes, such as differences in assay conditions (e.g., pH, temperature), cell lines, or compound stability. Validate results using orthogonal assays (e.g., ELISA for cytokine levels alongside transcriptomic analysis). Replicate studies under standardized conditions and perform meta-analyses to assess effect sizes .
Q. What experimental strategies are recommended for elucidating the metabolic pathways of (-)-Epiafzelechin 7-O-Glucopyranoside in vivo?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose tracing) to track glucopyranoside metabolism in animal models. Combine LC-MS/MS for metabolite profiling with microbiome sequencing to assess gut microbiota-mediated biotransformation. Compare pharmacokinetic parameters (Cmax, Tmax, AUC) between oral and intravenous administration to evaluate bioavailability .
Q. How should researchers design a study to investigate the stereospecific interactions of (-)-Epiafzelechin 7-O-Glucopyranoside with cellular receptors?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like estrogen receptors or Toll-like receptors. Validate predictions via surface plasmon resonance (SPR) for kinetic analysis (ka, kd) and competitive binding assays using enantiomeric controls. Report dissociation constants (Kd) in nM ranges and correlate with functional assays (e.g., luciferase activity for receptor activation) .
Methodological Frameworks
Q. How to formulate a FINER-compliant research question for studying this compound’s mechanism of action?
- Answer : Apply the FINER criteria:
- Feasible : Ensure access to validated analytical tools (e.g., CRISPR-edited cell lines for target validation).
- Interesting : Focus on understudied mechanisms, such as epigenetic modulation by flavan-3-ol glycosides.
- Novel : Investigate interactions with emerging targets (e.g., NLRP3 inflammasome).
- Ethical : Use in vitro models prior to animal studies.
- Relevant : Align with therapeutic gaps (e.g., neurodegenerative diseases) .
Q. What statistical approaches are critical for analyzing dose-dependent effects in cytotoxicity studies?
- Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Include power analysis during experimental design to determine sample sizes ensuring ≥80% statistical power .
Data Presentation Guidelines
- Spectral Data : Tabulate NMR shifts (¹H, ¹³C) and MS fragments (m/z) with references to similar compounds (e.g., quercetagetin 7-O-glucopyranoside ).
- Bioactivity Results : Use comparative tables to highlight IC₅₀ values against controls, noting assay conditions (e.g., "IC₅₀ = 12.3 μM in LPS-stimulated RAW264.7 cells, vs. 8.5 μM for dexamethasone") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
